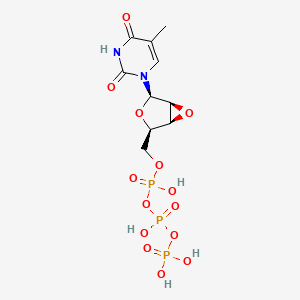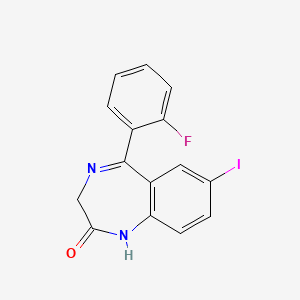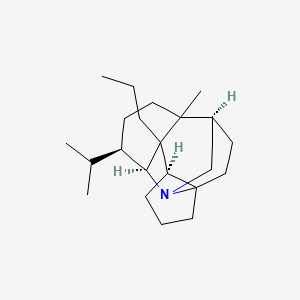
Barbiturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbiturates are a class of depressant drugs derived from barbituric acid. They were first synthesized in the late 19th century and have been used medically as anxiolytics, hypnotics, and anticonvulsants. Barbiturates act by depressing the central nervous system, leading to effects ranging from mild sedation to total anesthesia. Despite their medical utility, barbiturates have a high potential for addiction and overdose, which has led to their replacement by safer alternatives like benzodiazepines in many applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of barbiturates typically involves the condensation of urea with diethyl malonate in the presence of a base such as sodium ethoxide. This reaction forms barbituric acid, which can then be modified to produce various barbiturate derivatives. The general reaction is as follows:
Diethyl malonate+Urea→Barbituric acid
Industrial Production Methods: Industrial production of barbiturates follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Barbiturates undergo various chemical reactions, including:
Oxidation: Barbiturates can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of barbiturates can lead to the formation of alcohols.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the barbiturate ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation often involves alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of barbiturates typically yields carboxylic acids, while alkylation can produce a variety of substituted barbiturates .
Scientific Research Applications
Barbiturates have a wide range of applications in scientific research:
Chemistry: Used as starting materials for the synthesis of various heterocyclic compounds.
Biology: Employed in studies of central nervous system function and neurotransmitter activity.
Medicine: Used as anesthetics, anticonvulsants, and sedatives. They are also used in the treatment of acute migraines and cluster headaches.
Industry: Utilized in the production of certain dyes and pigments .
Mechanism of Action
Barbiturates exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The overall effect is central nervous system depression, which manifests as sedation, hypnosis, or anesthesia depending on the dose .
Comparison with Similar Compounds
Benzodiazepines: Like barbiturates, benzodiazepines enhance GABA activity but are generally safer with a lower risk of overdose.
Nonbenzodiazepines (Z-drugs): These drugs also act on the GABA-A receptor but have different chemical structures and are used primarily for treating insomnia.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Uniqueness: Barbiturates are unique in their ability to produce a wide range of effects from mild sedation to deep anesthesia. Their rapid onset and short duration of action make them useful in specific medical scenarios, such as induction of anesthesia and emergency treatment of seizures .
Properties
Molecular Formula |
C4H3N2O3- |
|---|---|
Molecular Weight |
127.08 g/mol |
IUPAC Name |
2,6-dioxo-5H-pyrimidin-4-olate |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/p-1 |
InChI Key |
HNYOPLTXPVRDBG-UHFFFAOYSA-M |
Canonical SMILES |
C1C(=O)NC(=O)N=C1[O-] |
Synonyms |
arbiturate barbituric acid barbituric acid, monosodium salt sodium barbiturate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide](/img/structure/B1230213.png)
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230215.png)

![3-[2-(Cyclohexen-1-yl)ethyl]-5-[[1-[2-(cyclohexen-1-yl)ethyl]-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]methyl]-6-oxo-2-sulfanylidenepyrimidin-4-olate](/img/structure/B1230220.png)




![[4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone](/img/structure/B1230227.png)
![fluoro-[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy]phosphinic acid](/img/structure/B1230228.png)




